2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a small-molecule derivative featuring a dihydropyrimidinone core modified with a sulfonyl group at position 5 and a thioacetamide-linked p-tolyl moiety at position 2. This compound has garnered attention for its dual antiviral and anti-inflammatory properties. In pseudovirus assays, it demonstrated 43.0% inhibition of viral entry at 10 μM, alongside potent suppression of neutrophil-driven inflammation, with IC50 values of 1.43 μM (superoxide anion generation) and 1.28 μM (elastase release) . The sulfonyl group at the 4-isopropylphenyl position is hypothesized to enhance binding affinity to viral and inflammatory targets, while the p-tolyl acetamide moiety contributes to metabolic stability .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14(2)16-6-10-18(11-7-16)31(28,29)19-12-23-22(25-21(19)27)30-13-20(26)24-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIZKVVKHNJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide , also referred to as Hit15 , has been investigated for its biological activities, particularly its antiviral and anti-inflammatory properties. This article summarizes key findings from recent studies, including in vitro assays, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 358.45 g/mol.
Antiviral Activity
Recent studies have demonstrated that Hit15 exhibits significant antiviral properties against coronaviruses. In a pseudovirus assay, Hit15 inhibited viral infection by 43% at a concentration of 10 μM. The compound was also shown to suppress the generation of superoxide anions and the release of elastase in activated human neutrophils, with IC50 values of 1.43 μM and 1.28 μM, respectively . These findings suggest that Hit15 may serve as a potential therapeutic agent for viral infections, particularly in inflammatory contexts.
Anti-inflammatory Activity
Hit15 has been evaluated for its anti-inflammatory effects through various assays that measure the release of inflammatory mediators. The suppression of elastase release from neutrophils indicates that Hit15 can modulate inflammatory responses effectively. This activity is particularly relevant in conditions such as COVID-19, where inflammation exacerbates disease severity .
The compound's mechanism involves the inhibition of Janus kinase (Jak3), which plays a critical role in mediating intracellular signaling pathways associated with inflammation. By targeting Jak3, Hit15 may help in reducing inflammatory signaling cascades and improving clinical outcomes in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | Inhibition of viral infection | 10 | |
| Anti-inflammatory | Suppression of elastase release | 1.28 | |
| Superoxide Generation | Inhibition | 1.43 |
Case Study: COVID-19 Therapeutics
In a controlled laboratory study examining the effects of Hit15 on COVID-19-related inflammation, researchers found that treatment with the compound significantly reduced markers of inflammation in human neutrophils. This suggests that Hit15 could be further explored as a dual-action therapeutic agent capable of both antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
Key Compounds for Comparison
Key Findings
Substituent-Driven Activity: The sulfonyl group in the target compound correlates with dual antiviral/anti-inflammatory action, absent in cyano or methyl-substituted analogs (e.g., 8c, 8d, 5.6) . Nitrobenzothiazole acetamide (8c, 8d) enhances anticancer activity via VEGFR-2 inhibition, whereas sulfamoylbenzothiazole (20) shifts activity toward carbonic anhydrase inhibition .
Physicochemical Properties: Melting points vary significantly with substituents: Nitrobenzothiazole derivatives (8c, 8d) exhibit higher m.p. (>210°C) than dichlorophenyl analogs (5.6, 230°C) . IR spectra confirm functional groups (e.g., CN stretch at ~2220 cm⁻¹ in cyano derivatives) .
Synthetic Yields :
- Yields range from 53% (compound 20) to 80% (compound 5.6) , influenced by steric and electronic effects of substituents .
Q & A
Q. Characterization :
- 1H NMR : Peaks at δ 12.50–12.45 ppm (NH-3), δ 10.10 ppm (NHCO), and δ 7.82–6.89 ppm (aromatic protons) confirm regioselectivity .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values validate purity .
(Advanced) How can statistical experimental design optimize reaction conditions for this synthesis?
Advanced optimization employs Design of Experiments (DoE) to minimize trial-and-error:
- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq), and reaction time (6–24 hrs) are tested .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 70°C in DMF with 0.5 eq EDCI) to maximize yield (80–85%) while minimizing side products like over-sulfonated derivatives .
- Validation : Replicates under optimized conditions show ≤5% yield variation, confirming robustness .
(Basic) What spectroscopic techniques resolve discrepancies in analytical data?
Discrepancies often arise from solvent residues or polymorphism :
- 1H NMR : Overlapping peaks (e.g., aromatic protons at δ 7.4–7.2 ppm) are resolved using 2D-COSY or HSQC to assign coupling patterns .
- Mass spectrometry : High-resolution ESI-MS distinguishes [M+H]+ (calc. 503.18) from isobaric impurities (e.g., desulfonated byproducts at m/z 387.12) .
- XRD : Resolves polymorphic ambiguities; orthorhombic vs. monoclinic crystal systems show distinct diffraction patterns .
(Advanced) How do computational methods predict reactivity and biological interactions?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) and molecular docking guide research:
- Reactivity prediction : Fukui indices identify nucleophilic sites (e.g., sulfur at position 2) prone to oxidation or alkylation .
- Docking studies : The sulfonyl group interacts with hydrophobic pockets of cyclooxygenase-2 (COX-2; PDB 5KIR), while the acetamide moiety forms hydrogen bonds with Arg513 (binding energy: −9.2 kcal/mol) .
- MD simulations : 100-ns trajectories assess stability of protein-ligand complexes; RMSD <2.0 Å confirms sustained binding .
(Advanced) What strategies assess the impact of structural modifications on bioactivity?
Structure-Activity Relationship (SAR) studies focus on:
- Sulfonyl group substitution : Replacing 4-isopropylphenyl with 4-fluorophenyl increases COX-2 inhibition (IC50: 0.8 μM vs. 1.2 μM) but reduces solubility (logP: 3.5 vs. 2.9) .
- Thioether vs. ether : Thioether derivatives show 10-fold higher metabolic stability in liver microsomes (t1/2: 120 vs. 12 mins) due to reduced CYP3A4-mediated oxidation .
- Biological assays :
(Basic) What purification techniques ensure high-purity final product?
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (CH2Cl2:MeOH 95:5 → 90:10) removes polar byproducts (Rf difference ≥0.2) .
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with ≥99% purity (HPLC, C18 column, 220 nm) .
- HPLC-PDA : Purity >98% confirmed by absence of UV-absorbing impurities (λ = 254 nm) .
(Advanced) How are mechanistic pathways validated for key reactions (e.g., sulfonylation)?
Isotopic labeling and kinetic studies clarify mechanisms:
- 18O labeling : Sulfonylation with H218O confirms oxygen incorporation at the pyrimidinone carbonyl (FT-IR: 1680 cm⁻¹ shift) .
- Kinetic isotope effect (KIE) : kH/kD = 1.8 for deuterated intermediates supports rate-limiting proton transfer in thioether formation .
- In situ IR : Monitors sulfonate intermediate (C=O stretch at 1740 cm⁻¹) to avoid over-reaction .
(Basic) What stability studies are required for long-term storage?
- Forced degradation : Exposure to 40°C/75% RH for 4 weeks shows ≤5% decomposition (HPLC), indicating stability in amber glass vials .
- Light sensitivity : UV irradiation (254 nm, 48 hrs) causes 20% degradation; storage in dark recommended .
- Solution stability : DMSO stock solutions (10 mM) retain >95% integrity at −20°C for 6 months .
(Advanced) How are enantiomeric impurities detected in chiral analogs?
- Chiral HPLC : AD-H column (n-hexane:IPA 85:15) resolves enantiomers (α = 1.32; Rs >2.0) .
- Circular dichroism (CD) : Cotton effects at 260 nm distinguish R- and S-configurations .
- NMR chiral shift reagents : Eu(hfc)3 induces Δδ >0.5 ppm for diastereomeric complexes .
(Advanced) What in vitro models evaluate metabolic pathways?
- Liver microsomes : Phase I metabolism (CYP450) assessed via LC-MS/MS; major metabolite: sulfoxide derivative (m/z 519.20) .
- Hepatocyte assays : Glucuronidation confirmed by β-glucuronidase treatment (37°C, 2 hrs) .
- Reaction phenotyping : CYP3A4/CYP2D6 inhibition (ketoconazole/quinidine) reduces clearance by 70%/20%, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
